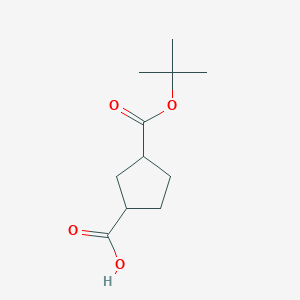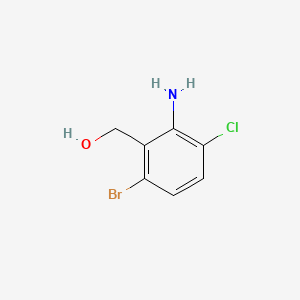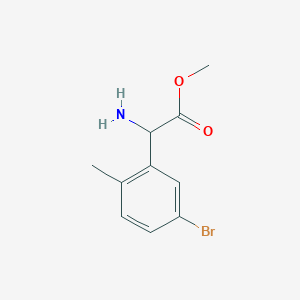![molecular formula C10H14N2O2 B13543003 N-[4-(1-amino-2-hydroxyethyl)phenyl]acetamide](/img/structure/B13543003.png)
N-[4-(1-amino-2-hydroxyethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- N-[4-(1-amino-2-hydroxyethyl)phenyl]acetamide is a chemical compound with the following structural formula:
C9H12N2O2
. - It contains an acetamide group (CH₃CONH-) attached to a phenyl ring, which in turn bears an amino group (NH₂) and a hydroxyethyl group (HOCH₂CH₂-).
- The compound’s systematic name reflects its substituents: this compound .
Méthodes De Préparation
- Unfortunately, specific synthetic routes and reaction conditions for N-[4-(1-amino-2-hydroxyethyl)phenyl]acetamide are not readily available in the literature.
- Industrial production methods may involve modifications of existing synthetic pathways or custom approaches.
Analyse Des Réactions Chimiques
- The compound can potentially undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific reaction type, but they might involve oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and acid/base catalysts.
- Major products could include derivatives of the parent compound, such as substituted phenylacetamides or hydroxylated analogs.
Applications De Recherche Scientifique
Chemistry: N-[4-(1-amino-2-hydroxyethyl)phenyl]acetamide could serve as a building block for designing novel pharmaceuticals or materials.
Biology: It might be explored as a potential ligand for receptors or enzymes due to its unique structure.
Medicine: Research could focus on its pharmacological properties, potential therapeutic applications, or toxicity profiles.
Industry: The compound’s industrial applications remain speculative without further data.
Mécanisme D'action
- The exact mechanism by which N-[4-(1-amino-2-hydroxyethyl)phenyl]acetamide exerts its effects is unknown.
- Molecular targets and pathways would require extensive investigation, including in vitro and in vivo studies.
Comparaison Avec Des Composés Similaires
- Unfortunately, I couldn’t find direct comparisons with similar compounds in the available literature.
- Researchers may need to explore related structures to highlight its uniqueness.
Remember that while N-[4-(1-amino-2-hydroxyethyl)phenyl]acetamide shows promise, further research is essential to unlock its full potential.
Propriétés
Formule moléculaire |
C10H14N2O2 |
|---|---|
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
N-[4-(1-amino-2-hydroxyethyl)phenyl]acetamide |
InChI |
InChI=1S/C10H14N2O2/c1-7(14)12-9-4-2-8(3-5-9)10(11)6-13/h2-5,10,13H,6,11H2,1H3,(H,12,14) |
Clé InChI |
OSWKNMWNZVZEKU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-Methyl-3-azabicyclo[3.2.0]heptane](/img/structure/B13542948.png)





![2-Thiabicyclo[2.2.2]oct-5-ene-3-carboxylicacid](/img/structure/B13542989.png)


